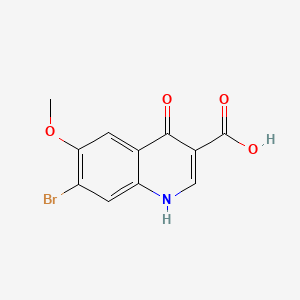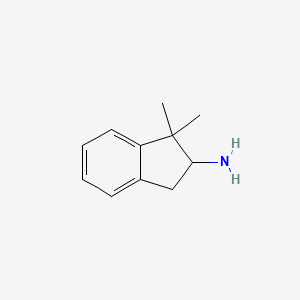![molecular formula C8H6ClNO2 B13476607 {7-Chlorofuro[2,3-c]pyridin-2-yl}methanol](/img/structure/B13476607.png)
{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol is a chemical compound with the molecular formula C8H6ClNO2 and a molecular weight of 183.59 g/mol . This compound is part of the furo[2,3-c]pyridine family, characterized by a fused ring system containing both furan and pyridine rings. The presence of a chlorine atom at the 7th position and a methanol group at the 2nd position makes this compound unique and of interest in various scientific fields.
Méthodes De Préparation
The synthesis of {7-Chlorofuro[2,3-c]pyridin-2-yl}methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-chlorofuro[2,3-c]pyridine.
Reaction Conditions: The chlorinated pyridine is subjected to a series of reactions, including nucleophilic substitution and reduction, to introduce the methanol group at the 2nd position.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, forming a dechlorinated derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Applications De Recherche Scientifique
{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Mécanisme D'action
The mechanism of action of {7-Chlorofuro[2,3-c]pyridin-2-yl}methanol involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol can be compared with other similar compounds:
Similar Compounds: Compounds such as {5-Chlorofuro[2,3-b]pyridin-2-yl}methanol, {5-Fluorofuro[2,3-b]pyridin-2-yl}methanol, and {2-Chloro-4-pyridinyl}methanol share structural similarities.
Uniqueness: The unique positioning of the chlorine and methanol groups in this compound provides distinct chemical and biological properties, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C8H6ClNO2 |
|---|---|
Poids moléculaire |
183.59 g/mol |
Nom IUPAC |
(7-chlorofuro[2,3-c]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H6ClNO2/c9-8-7-5(1-2-10-8)3-6(4-11)12-7/h1-3,11H,4H2 |
Clé InChI |
AZKOQRYVVOFXTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C2=C1C=C(O2)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



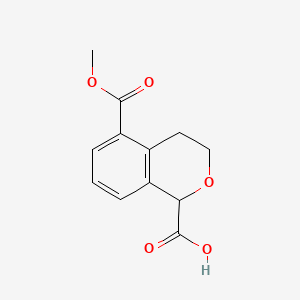
![[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol](/img/structure/B13476540.png)
![3-Bromo-5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B13476542.png)
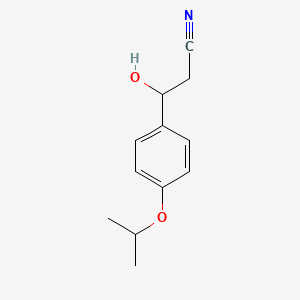
![[3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol](/img/structure/B13476574.png)
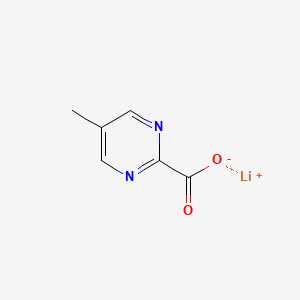
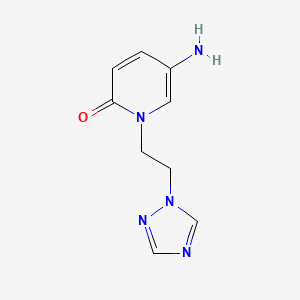
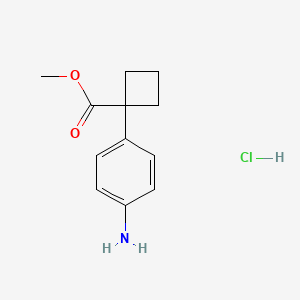

![tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate](/img/structure/B13476594.png)
![1-Thia-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13476595.png)
